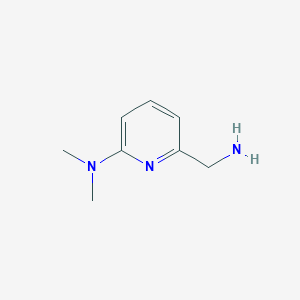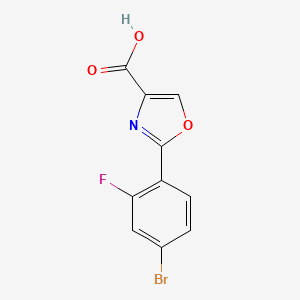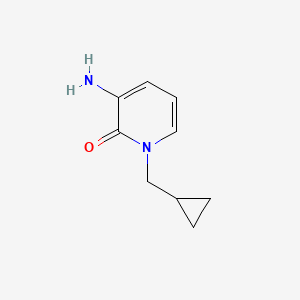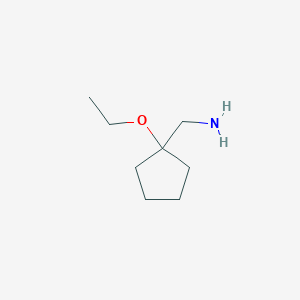
N-(3-bromobenzyl)-2-chloroacetamide
Übersicht
Beschreibung
“N-(3-bromobenzyl)-2-chloroacetamide” is a chemical compound with the molecular weight of 228.09 .
Molecular Structure Analysis
The structure of a similar compound, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography . This compound was synthesized by introducing modification at site B (‘N’ in isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine .
Physical And Chemical Properties Analysis
“N-(3-bromobenzyl)-2-chloroacetamide” is a solid substance .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
N-(3-bromobenzyl)-2-chloroacetamide: has shown promise as an anticancer agent, particularly in targeting microtubules within cancer cells. It has been studied for its effects on cancer cell proliferation and cellular microtubules, using assays such as sulphorhodamine B and immunofluorescence . The compound’s ability to disrupt the normal architecture of microtubules without significantly altering the polymer mass suggests a unique mechanism of action that could be beneficial in cancer therapeutics.
Tubulin Binding and Modulation
The compound’s interaction with tubulin, a protein essential for cell division, has been explored through spectrofluorimetry . By binding to tubulin, N-(3-bromobenzyl)-2-chloroacetamide can potentially inhibit the proliferation of cancer cells, making it a candidate for further investigation in the development of novel anti-microtubule cancer treatments.
Structural Elucidation via X-ray Crystallography
X-ray crystallography has been utilized to determine the structure of N-(3-bromobenzyl)-2-chloroacetamide . This technique is crucial for understanding the molecular configuration and potential interaction sites of the compound, which is essential for the rational design of derivatives with enhanced efficacy and reduced toxicity .
Clonogenic Potential Inhibition
Studies have indicated that N-(3-bromobenzyl)-2-chloroacetamide can significantly inhibit the clonogenic potential of aggressive metastatic breast tumor cell lines. This suggests its role in preventing the spread and establishment of new colonies by cancer cells, which is a critical aspect of cancer progression .
Microtubule Architecture Disruption
The compound has been observed to cause a peculiar type of disruption in the microtubule architecture within cells. This disruption is different from that caused by other microtubule-targeting agents, indicating a unique mode of action that could lead to the development of new classes of microtubule-disrupting drugs .
Potential in Drug Design and Synthesis
The insights gained from the study of N-(3-bromobenzyl)-2-chloroacetamide can inform the design and synthesis of new drugs. Its structure and activity profile provide a template for creating derivatives with specific pharmacological properties, aimed at improving therapeutic outcomes in cancer treatment .
Wirkmechanismus
Target of Action
The primary target of N-(3-bromobenzyl)-2-chloroacetamide is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are key components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and segregating chromosomes during cell division .
Mode of Action
N-(3-bromobenzyl)-2-chloroacetamide interacts with tubulin, perturbing its tertiary structure . It does disrupt the normal architecture of microtubules within cells .
Biochemical Pathways
The interaction of N-(3-bromobenzyl)-2-chloroacetamide with tubulin affects the dynamics of microtubule assembly, which is a critical process in cell division . By disrupting microtubule architecture, the compound can inhibit the proliferation of cancer cells .
Result of Action
N-(3-bromobenzyl)-2-chloroacetamide has been found to inhibit the viability of cancer cells effectively . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s action results in a peculiar type of disruption of normal microtubule architecture within cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHTYACKZPPLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)


![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)






![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)